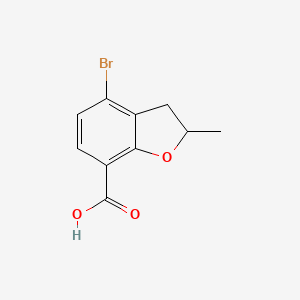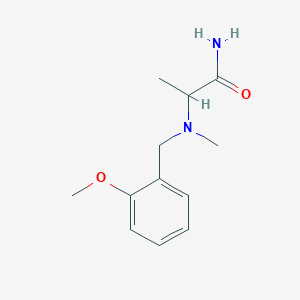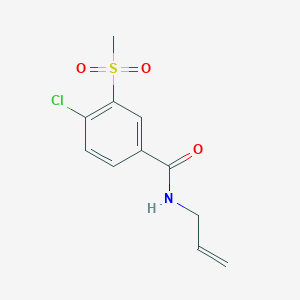
4-chloro-3-methanesulfonyl-N-(prop-2-en-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Allyl-4-chloro-3-(methylsulfonyl)benzamide is an organic compound with the molecular formula C11H12ClNO3S It is characterized by the presence of an allyl group, a chloro substituent, and a methylsulfonyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-4-chloro-3-(methylsulfonyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonylation: The resulting amine is then sulfonylated using methylsulfonyl chloride in the presence of a base like triethylamine.
Amidation: The sulfonylated product is then reacted with allyl chloride in the presence of a base to form the final product, n-Allyl-4-chloro-3-(methylsulfonyl)benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
n-Allyl-4-chloro-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.
Major Products
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of the corresponding dechlorinated compound.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
n-Allyl-4-chloro-3-(methylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of n-Allyl-4-chloro-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-(methylsulfonyl)benzamide: Lacks the allyl group, which may affect its reactivity and applications.
n-Allyl-4-chlorobenzamide: Lacks the methylsulfonyl group, which may influence its chemical properties and biological activity.
n-Allyl-3-(methylsulfonyl)benzamide:
Uniqueness
n-Allyl-4-chloro-3-(methylsulfonyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the allyl, chloro, and methylsulfonyl groups allows for a diverse range of chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H12ClNO3S |
|---|---|
Peso molecular |
273.74 g/mol |
Nombre IUPAC |
4-chloro-3-methylsulfonyl-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C11H12ClNO3S/c1-3-6-13-11(14)8-4-5-9(12)10(7-8)17(2,15)16/h3-5,7H,1,6H2,2H3,(H,13,14) |
Clave InChI |
SCEDDHZQRDPZGE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B14912061.png)

![1,3,2-benzodioxaborole, 2-[(1E)-1-hexenyl]-](/img/structure/B14912064.png)
![6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14912071.png)
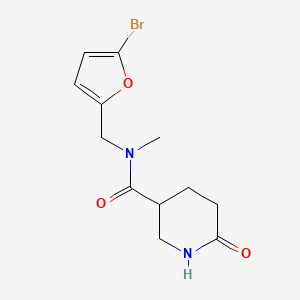
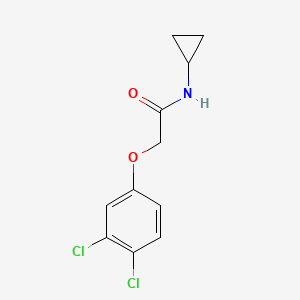
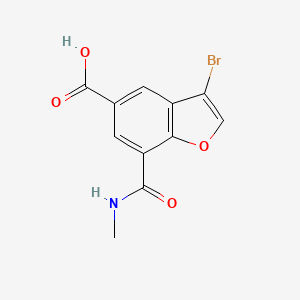

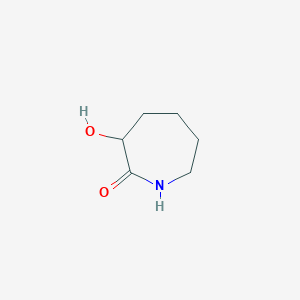
![N,N'-bis[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B14912124.png)
